ピペリジン-3-オン塩酸塩

概要

説明

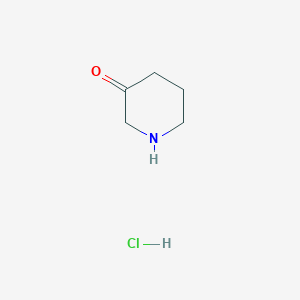

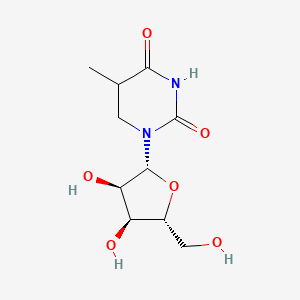

Piperidin-3-one hydrochloride is a chemical compound with the linear formula C5H10ClNO . It is a versatile synthetic building block used in various pharmaceutical preparations . Piperidin-3-one hydrochloride is a solid substance and should be stored at 2-8°C .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidin-3-one hydrochloride has a molecular weight of 135.59 . Its InChI code is 1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidin-3-one hydrochloride is a solid substance . It should be stored at temperatures between 2-8°C . Its molecular weight is 135.59 .科学的研究の応用

創薬

ピペリジンは、薬剤設計における最も重要な合成断片の1つです . 医薬品業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品のクラスに含まれています .

抗がん作用

ピペリジン誘導体は、抗がん剤として利用されています . 例えば、ピペリジン誘導体であるピペリンで乳がん細胞株を処理すると、AktのSer473残基のリン酸化が減少したため、Aktシグナル伝達経路が阻害されました .

抗ウイルス作用

ピペリジン誘導体は、抗ウイルス剤としても応用されています . これらは、さまざまなウイルス感染症を標的とする薬剤の合成に使用できます。

抗マラリア作用

ピペリジン誘導体は、抗マラリア薬の開発に使用されています . これらは、マラリア原虫の増殖を阻害する可能性を示しています。

抗菌および抗真菌作用

ピペリジン誘導体は、抗菌および抗真菌剤として利用されています . これらは、さまざまな細菌や真菌の増殖を阻害するため、さまざまな感染症の治療に役立ちます。

降圧作用

ピペリジン誘導体は、高血圧の治療に使用されています . これらは、高血圧の制御に役立ちます。

鎮痛および抗炎症作用

ピペリジン誘導体は、鎮痛および抗炎症剤として使用されています . これらは、痛みを和らげ、炎症を軽減するのに役立ちます。

抗アルツハイマーおよび抗精神病作用

ピペリジン誘導体は、抗アルツハイマーおよび抗精神病剤としてさまざまな方法で利用されています . これらは、アルツハイマー病やさまざまな精神障害の治療に使用できます。

結論として、ピペリジン誘導体であるピペリジン-3-オン塩酸塩は、特に創薬と開発の分野における科学研究において幅広い用途を持っています。 これは、医薬品の製造における重要な基盤です 、その副産物はいくつかの重要な薬理学的特徴を示しており、さまざまな治療用途で利用されています .

作用機序

Target of Action

Piperidin-3-one hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to have a wide variety of biological activities and are used in the production of many drugs . .

Mode of Action

It’s worth noting that piperidine derivatives are often used in the synthesis of drugs due to their ability to interact with various biological targets . For instance, Biperiden, a piperidine derivative, is known to work by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant actions .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Piperidin-3-one hydrochloride is classified as a Category 2 flammable liquid, Category 4 for acute toxicity (oral), Category 3 for acute toxicity (inhalation and dermal), and Category 1B for skin corrosion . It also poses a short-term (acute) aquatic hazard (Category 3) . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

生化学分析

Biochemical Properties

Piperidin-3-one hydrochloride plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of quinolines and quinazolines, which are employed in the treatment of benign prostatic hyperplasia . The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the formation of stable complexes essential for therapeutic applications.

Cellular Effects

Piperidin-3-one hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have demonstrated significant antitumor properties against various cancer cell lines, including HCT-116, T-47D, HL-60, MOLT-4, RPMI-8226, and PC-3 . These effects are mediated through the modulation of cell signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and reduced proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of piperidin-3-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been found to exhibit dual cholinesterase inhibition and target the beta-secretase enzyme . These interactions result in the inhibition of enzyme activity, leading to the accumulation of specific substrates and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperidin-3-one hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives exhibit both antiaggregatory and antioxidant effects over time . These properties contribute to the compound’s therapeutic potential and its ability to maintain efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of piperidin-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antipsychotic activity with limited adverse effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

Piperidin-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, the compound undergoes hydrogenation and cyclization reactions to form piperidine rings, which are crucial for its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and its overall therapeutic potential.

Transport and Distribution

The transport and distribution of piperidin-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. Piperidine derivatives have been shown to exhibit good bioavailability and tissue distribution, which are essential for their therapeutic efficacy .

Subcellular Localization

Piperidin-3-one hydrochloride’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its site of action and exerts its therapeutic effects. Piperidine derivatives have been found to localize in the cytoplasm and nucleus, where they modulate cellular processes and gene expression .

特性

IUPAC Name |

piperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKOJFFKXGPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627629 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61644-00-6 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)